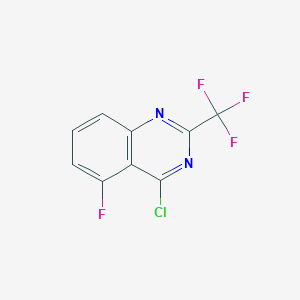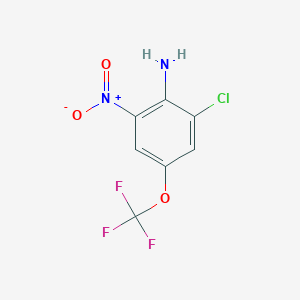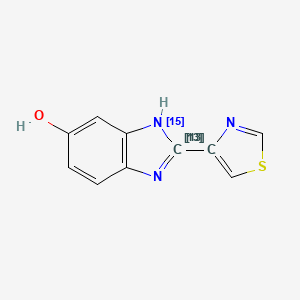
5-Hydroxy Thiabendazole-13C2,15N
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy Thiabendazole-13C2,15N is a labeled derivative of the antihelminthic drug Thiabendazole. It is a chemical compound commonly used in research to study the metabolism and pharmacokinetics of Thiabendazole . The compound is characterized by the presence of stable isotopes Carbon-13 and Nitrogen-15, which makes it valuable for various analytical and research purposes .
Méthodes De Préparation
The synthesis of 5-Hydroxy Thiabendazole-13C2,15N involves the incorporation of Carbon-13 and Nitrogen-15 isotopes into the Thiabendazole structure. The synthetic route typically starts with the preparation of labeled precursors, followed by their incorporation into the Thiabendazole framework through a series of chemical reactions. The reaction conditions often involve the use of specific reagents and catalysts to ensure the selective incorporation of the isotopes . Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with scaled-up reaction conditions to produce larger quantities.
Analyse Des Réactions Chimiques
5-Hydroxy Thiabendazole-13C2,15N undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites. Common reagents for oxidation include hydrogen peroxide and other oxidizing agents.
Reduction: Reduction reactions can convert the compound into its reduced forms. Reducing agents such as sodium borohydride are commonly used.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for substitution include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
5-Hydroxy Thiabendazole-13C2,15N has a wide range of scientific research applications, including:
Mécanisme D'action
The precise mechanism of action of 5-Hydroxy Thiabendazole-13C2,15N is not fully understood. it is believed to inhibit the helminth-specific enzyme fumarate reductase, which is essential for the energy metabolism of parasites . This inhibition disrupts the parasite’s energy production, leading to its death. The compound’s molecular targets and pathways are similar to those of Thiabendazole, involving interactions with various enzymes and metabolic pathways .
Comparaison Avec Des Composés Similaires
5-Hydroxy Thiabendazole-13C2,15N is unique due to its stable isotope labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Thiabendazole: The parent compound, used as an antihelminthic drug.
5-Hydroxy Thiabendazole: The non-labeled version of the compound, used in similar research applications.
Other Benzimidazole Derivatives: Compounds such as Albendazole and Mebendazole, which have similar antihelminthic properties but different chemical structures.
These compounds share similar biological activities but differ in their chemical properties and specific applications.
Propriétés
Formule moléculaire |
C10H7N3OS |
|---|---|
Poids moléculaire |
220.23 g/mol |
Nom IUPAC |
2-((413C)1,3-thiazol-4-yl)-3H-benzimidazol-5-ol |
InChI |
InChI=1S/C10H7N3OS/c14-6-1-2-7-8(3-6)13-10(12-7)9-4-15-5-11-9/h1-5,14H,(H,12,13)/i9+1,10+1,13+1 |
Clé InChI |
VNENJHUOPQAPAT-GQSWDAPCSA-N |
SMILES isomérique |
C1=CC2=C(C=C1O)[15NH][13C](=N2)[13C]3=CSC=N3 |
SMILES canonique |
C1=CC2=C(C=C1O)NC(=N2)C3=CSC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


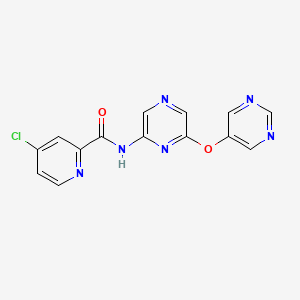

![2-[2-(3-Acetyl-2,6-dimethylphenoxy)-1-methylethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13438395.png)
![(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-(2-bromo-1,1-dimethoxyethyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrobromide](/img/structure/B13438407.png)
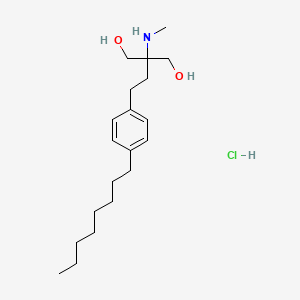
![[1-Methyl-5-bis(2'-hydroxyethyl)aminobenzimidazolyl-2]butanoic Acid Methyl Ester-d5](/img/structure/B13438416.png)
![3-[(2S,3R,4S,5R,6R)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]sulfanylpropanoic acid](/img/structure/B13438417.png)
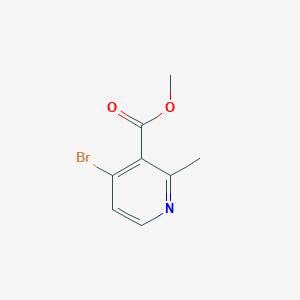
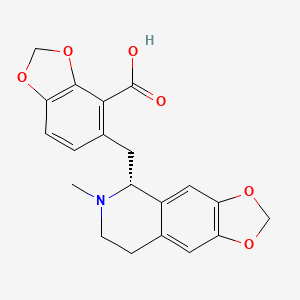
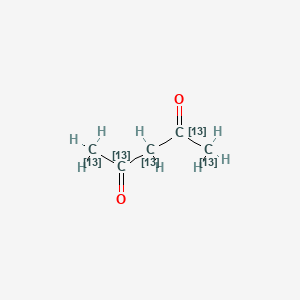
![1-[2-[4-[1-(4-Methoxyphenyl)-2-phenylethenyl]phenoxy]ethyl]-pyrrolidine](/img/structure/B13438445.png)
![2-nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B13438446.png)
